3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal
Beschreibung
3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal is a heterocyclic compound containing a thiazole ring. Thiazole rings are known for their aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to their unique chemical properties
Eigenschaften
Molekularformel |
C6H6N2O2S |
|---|---|
Molekulargewicht |
170.19 g/mol |
IUPAC-Name |
3-(2-amino-1,3-thiazol-4-yl)-3-oxopropanal |
InChI |
InChI=1S/C6H6N2O2S/c7-6-8-4(3-11-6)5(10)1-2-9/h2-3H,1H2,(H2,7,8) |
InChI-Schlüssel |
OZUKVVPQFUKRDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)N)C(=O)CC=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanoic acid.
Reduction: 3-(2-Amino-1,3-thiazol-4-yl)-3-hydroxypropanal.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity . Additionally, the amino and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Amino-1,3-thiazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2-Amino-1,3-thiazole-4-acetaldehyde: Similar structure but with an acetaldehyde group instead of a propanal group.
Uniqueness
3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
